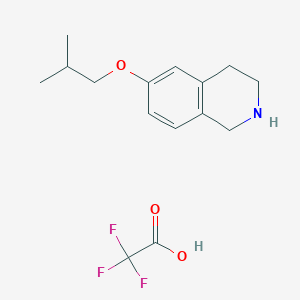

6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoroacetic acid is a common reagent in organic chemistry. It’s a strong acid due to the electron-withdrawing effect of the three fluorine atoms. It’s often used as a solvent or acid catalyst in reactions .

Molecular Structure Analysis

Trifluoroacetic acid has a molecular formula of C2HF3O2. It consists of a carboxylic acid group (-COOH) attached to a carbon that is bonded to three fluorine atoms .Chemical Reactions Analysis

Trifluoroacetic acid can participate in various chemical reactions due to its acidic nature. It can act as a proton donor in acid-base reactions .Physical And Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a sharp, pungent odor. It’s miscible with water and many organic solvents. It has a molecular weight of 114.02 g/mol, a density of 1.489 g/mL at 20 °C, and a boiling point of 72.4 °C .Applications De Recherche Scientifique

- THIQ analogs have been investigated for their antiviral potential. For instance, researchers have explored derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as effective inhibitors of PA N (an essential protein for influenza virus replication) .

- THIQ-based compounds have shown promise in neurodegenerative disorders. Their ability to modulate neurotransmitter systems and protect neurons makes them interesting candidates for drug development .

- Some THIQ analogs exhibit anti-inflammatory activity. Understanding their interactions with inflammatory pathways could lead to novel therapeutic strategies .

- THIQ derivatives have been explored for their analgesic properties. Investigating their interaction with pain receptors and pathways could provide insights into pain management .

- THIQ-based compounds have been studied for their potential as anticancer agents. Their structural diversity and biological activities make them interesting targets .

- Understanding synthetic methods for constructing the THIQ core scaffold is crucial. Researchers have employed various strategies to access these compounds .

Antiviral Activity

Neuroprotective Effects

Anti-Inflammatory Properties

Analgesic Potential

Anticancer Research

Synthetic Strategies and Scaffold Construction

Safety And Hazards

Propriétés

IUPAC Name |

6-(2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.C2HF3O2/c1-10(2)9-15-13-4-3-12-8-14-6-5-11(12)7-13;3-2(4,5)1(6)7/h3-4,7,10,14H,5-6,8-9H2,1-2H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJPNQWEQDPXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(CNCC2)C=C1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isobutoxy-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)